molecular formula C16H22N2O5S B5843416 CYCLOPROPYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE

CYCLOPROPYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B5843416
M. Wt: 354.4 g/mol
InChI Key: VGBBHVKAXGNSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CYCLOPROPYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group attached to a piperazine ring, which is further substituted with a 2,5-dimethoxyphenylsulfonyl group. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPROPYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CYCLOPROPYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the sulfonyl group or other functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the aromatic ring or piperazine ring .

Scientific Research Applications

CYCLOPROPYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of CYCLOPROPYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target but may include modulation of signal transduction pathways, enzyme inhibition, or receptor agonism/antagonism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CYCLOPROPYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features.

Properties

IUPAC Name

cyclopropyl-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-22-13-5-6-14(23-2)15(11-13)24(20,21)18-9-7-17(8-10-18)16(19)12-3-4-12/h5-6,11-12H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBBHVKAXGNSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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